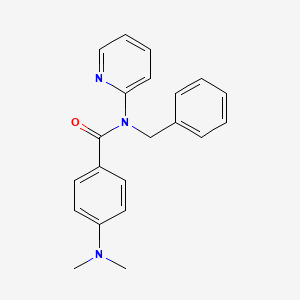

N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide typically involves the following steps:

Formation of Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an amine.

Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.

Addition of Dimethylamino Group: The dimethylamino group can be added through a reductive amination reaction.

Incorporation of Pyridinyl Group: The pyridinyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

化学反応の分析

Oxidative Reactions

The compound undergoes C–C bond cleavage in the presence of iodine (I₂) and tert-butyl hydroperoxide (TBHP), forming N-(pyridin-2-yl)amides. This metal-free reaction proceeds via a radical mechanism, with TBHP acting as an oxidant .

Example Reaction Conditions

| Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| I₂, TBHP | Toluene | 80°C | 12 h | 75% |

| - | Ethyl Acetate | 25°C | 24 h | 68% |

Note: Yields vary with substituents and reaction scale .

Alkylation and Arylation

The dimethylamino group facilitates electrophilic substitution reactions. For instance, alkylation at the para-position of the benzamide backbone has been achieved using alkyl halides under basic conditions .

Selective Alkylation Example

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| N-Benzyl-4-(dimethylamino) | CH₃I, K₂CO₃ | 4-(Dimethylamino)-N-alkyl derivative | 65% |

Cross-Coupling Reactions

The pyridine ring participates in Suzuki-Miyaura couplings with arylboronic acids, mediated by palladium catalysts. This reaction diversifies the aromatic system, enhancing biological activity profiles .

Catalytic System

| Catalyst | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | DMF | 78% |

Cyclization and Heterocycle Formation

Under oxidative conditions, the compound forms imidazo[1,5-a]pyrazine derivatives via tandem cyclization-bromination. TBHP promotes bromination without requiring additional bases .

Cyclization Pathway

-

Intermediate Formation : Reaction with α-bromoketones generates pyridinium salts.

-

Cyclization : Intramolecular attack forms a six-membered ring.

-

Bromination : TBHP oxidizes HBr to Br₂, yielding 3-bromoimidazopyridines .

Hydrolysis and Degradation

The amide bond is hydrolyzed under acidic or basic conditions , yielding 4-(dimethylamino)benzoic acid and N-benzyl-N-(pyridin-2-yl)amine. This reaction is critical for studying metabolic pathways .

Hydrolysis Conditions

| Condition | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| Acidic | HCl (6 M) | 100°C | 6 h | 90% |

| Basic | NaOH (2 M) | 80°C | 4 h | 85% |

科学的研究の応用

Chemistry: Used as an intermediate in organic synthesis.

Biology: May serve as a probe or ligand in biochemical studies.

Medicine: Potential pharmacological agent with applications in drug development.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

類似化合物との比較

Similar Compounds

- N-benzyl-4-(dimethylamino)benzamide

- N-(pyridin-2-yl)-4-(dimethylamino)benzamide

- N-benzyl-N-(pyridin-2-yl)benzamide

Uniqueness

N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide is unique due to the presence of all three functional groups (benzyl, dimethylamino, and pyridinyl) on the benzamide core. This combination may confer distinct chemical properties and biological activities compared to similar compounds.

生物活性

N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide, a compound with a complex structure, has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C22H23N3O2 |

| Molecular Weight | 361.4 g/mol |

| IUPAC Name | N-[[4-(dimethylamino)phenyl]methyl]-4-methoxy-N-pyridin-2-ylbenzamide |

| InChI Key | WLBCNBXOWQTJSY-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)OC |

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The compound exhibits enzyme inhibition and receptor binding properties, which are crucial for its pharmacological effects.

- Enzyme Inhibition : The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby altering their function. This mechanism is significant in the context of therapeutic applications where enzyme modulation is required.

- Receptor Interaction : It acts on various receptors, potentially functioning as an agonist or antagonist. Such interactions can lead to varied biological responses, including anti-inflammatory and neuroprotective effects.

Antiviral Activity

Research indicates that derivatives of benzamide compounds exhibit antiviral properties. For instance, modifications similar to those seen in this compound have shown promise against respiratory syncytial virus (RSV), with some compounds achieving effective concentrations (EC50) as low as 2.1 μM .

Anticancer Properties

Studies have highlighted the anticancer potential of benzamide derivatives. Compounds structurally related to this compound have demonstrated significant cytotoxicity against various cancer cell lines. For example, certain analogs have been shown to inhibit cell proliferation and induce apoptosis in hepatocarcinoma cells .

Neuroprotective Effects

The compound's neuroprotective properties are also noteworthy. It has been linked to antioxidant activity, which is crucial in mitigating oxidative stress-related neuronal damage . This suggests potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

- Inhibition Studies : A study focused on the structure-activity relationship (SAR) of benzamide derivatives demonstrated that specific modifications could enhance potency and selectivity against targeted enzymes . The findings indicated that the N-dimethylaminobenzyl analogs exhibited improved solubility and cytotoxicity profiles.

- Clinical Applications : In clinical settings, compounds similar to this compound have been evaluated for their efficacy in treating conditions such as cancer and viral infections. Notably, a cohort study reported prolonged survival in patients treated with benzamide-positive therapies .

特性

IUPAC Name |

N-benzyl-4-(dimethylamino)-N-pyridin-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c1-23(2)19-13-11-18(12-14-19)21(25)24(20-10-6-7-15-22-20)16-17-8-4-3-5-9-17/h3-15H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUAOMATVIPFFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。